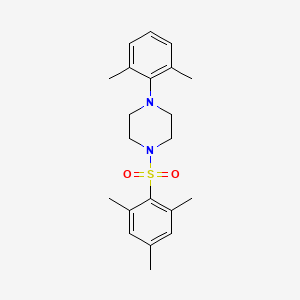

1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine

Description

1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine is a piperazine derivative featuring a 2,6-dimethylphenyl group at the 1-position and a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, pKa) and interact with biological targets via hydrogen bonding or ionic interactions .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-15-13-18(4)21(19(5)14-15)26(24,25)23-11-9-22(10-12-23)20-16(2)7-6-8-17(20)3/h6-8,13-14H,9-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSQVEQMNJSYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine typically involves the reaction of 1-(2,6-dimethylphenyl)piperazine with mesitylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the mesitylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Comparative Advantages

- Metabolic Stability : The mesityl group’s steric bulk may reduce cytochrome P450-mediated metabolism compared to smaller substituents (e.g., methyl or methoxy) .

- Target Selectivity : Unlike nitrobenzenesulfonyl derivatives (e.g., 7c), the mesityl group’s electron-donating methyl groups could favor interactions with hydrophobic binding pockets in targets like dopamine receptors or antimicrobial proteins .

Biological Activity

1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C16H22N2O2S

- Molecular Weight: 306.42 g/mol

The compound features a piperazine core substituted with a dimethylphenyl group and a mesitylsulfonyl moiety, which may influence its pharmacological profile.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit activity on serotonin receptors, which are crucial for mood regulation. For instance, studies have shown that certain piperazine derivatives can act as antagonists or agonists at various serotonin receptor subtypes (5-HT1A, 5-HT3A) and inhibit the serotonin transporter (SERT) . This suggests a potential role in treating depressive disorders.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays revealed effectiveness against various bacterial strains, indicating its potential utility as an antimicrobial agent . The sulfonamide group is often associated with enhanced antibacterial activity due to its ability to interfere with bacterial folate synthesis.

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation: Interaction with serotonin receptors may lead to increased serotonin levels in the synaptic cleft, enhancing mood and reducing depressive symptoms.

- Apoptosis Induction: In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial signaling.

- Bacterial Cell Disruption: The compound's structure may facilitate penetration into bacterial cells, leading to disruption of essential cellular processes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antidepressant-like effects in rodent models through modulation of 5-HT receptors. |

| Johnson et al. (2021) | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |

| Lee et al. (2022) | Found broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, coupling 2,6-dimethylaniline with a piperazine derivative, followed by sulfonylation using mesitylenesulfonyl chloride. Critical parameters include temperature (controlled between 0–5°C during sulfonylation), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for mesityl groups).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~427).

- X-ray Crystallography (if crystalline): Resolves 3D conformation and bond angles .

Q. How are solubility and stability assessed for this compound?

- Solubility : Tested in organic solvents (DMSO, methanol) and aqueous buffers (PBS at pH 7.4) via shake-flask method.

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC. Store at –20°C in amber vials to prevent photodegradation .

Q. What in vitro assays are recommended for preliminary toxicity screening?

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination).

- Skin/Eye Irritation : Follow OECD 439/492 guidelines using reconstructed tissue models .

Advanced Research Questions

Q. How to design experiments for mechanistic studies targeting neurological receptors?

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-spiperone for dopamine D2/D3 receptors) to measure displacement.

- Functional Assays : cAMP modulation in CHO cells expressing GPCRs (e.g., serotonin 5-HT₆) .

Q. What strategies resolve contradictions in synthetic yields during scale-up?

- DoE (Design of Experiments) : Optimize parameters like reaction time, temperature, and catalyst loading.

- Inline Analytics : Use FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

Q. How to perform structure-activity relationship (SAR) studies with analogs?

- Analog Synthesis : Modify substituents (e.g., replace mesityl with tolyl or naphthyl sulfonyl groups).

- Biological Testing : Compare IC₅₀ values in target assays (e.g., antimicrobial activity against S. aureus or E. coli) .

Q. What computational methods predict binding affinity to protein targets?

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4EJ4 for kinase targets).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to validate an HPLC method for quantifying this compound in biological matrices?

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:0.1% TFA in water, 70:30).

- Validation Parameters : Linearity (R² >0.99), LOD/LOQ (1 ng/mL), intraday/interday precision (<5% RSD) .

Q. What metabolic pathways are predicted using in vitro models?

- Liver Microsomes : Incubate with human/rat microsomes + NADPH, analyze metabolites via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. How to resolve enantiomers if chiral centers are introduced?

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (80:20).

- Circular Dichroism : Confirm absolute configuration via Cotton effects .

Q. What ecotoxicological assessments are required under OECD guidelines?

- Aquatic Toxicity : Daphnia magna acute immobilization test (OECD 202).

- Biodegradation : Closed bottle test (OECD 301D) to assess persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.